Olsalazine

Catalog No.
S538051
CAS No.
15722-48-2
M.F
C14H10N2O6
M. Wt
302.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olsalazine

CAS Number

15722-48-2

Product Name

Olsalazine

IUPAC Name

5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

InChI

InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)

InChI Key

QQBDLJCYGRGAKP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

azodisal sodium, azodisalicylate, CJ-91B, Dipentum, disodium 5,5'-azodisalicylate, disodium azodisalicylate, olsalazine, olsalazine sodium, olsalazine, disodium salt, Rasal, sodium diazosalicylate

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O

The exact mass of the compound Olsalazine is 302.0539 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Aminosalicylic Acids - Supplementary Records. It belongs to the ontological category of dicarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Olsalazine (CAS: 15722-48-2) is a highly specific prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), the active anti-inflammatory agent used in treating inflammatory bowel disease (IBD). Structurally, Olsalazine is a dimer of two mesalamine molecules linked by an azo bond. This unique linkage is designed to remain intact through the upper gastrointestinal tract, with approximately 98-99% of an oral dose reaching the colon. In the colon, native azoreductase enzymes produced by local microflora cleave the azo bond, releasing two molecules of active 5-ASA directly at the site of inflammation. This mechanism distinguishes it from other 5-ASA delivery systems, such as pH-dependent coated formulations or other prodrugs with different carrier molecules.

Direct substitution of Olsalazine with its active metabolite, mesalamine (5-ASA), or other prodrugs like sulfasalazine and balsalazide, is frequently unviable due to fundamental differences in drug delivery, molar efficiency, and side-effect profiles. Olsalazine's bacterial azo-bond cleavage mechanism ensures drug release is localized specifically to the colon, contrasting with pH-dependent mesalamine formulations that may begin releasing in the terminal ileum. Furthermore, Olsalazine delivers two molecules of 5-ASA, offering a different therapeutic payload compared to sulfasalazine or balsalazide, which release one 5-ASA molecule each. Critically, Olsalazine avoids the sulfapyridine moiety released from sulfasalazine, which is associated with a distinct set of adverse effects. These differences in release location, active moiety concentration, and carrier-related toxicity make the choice of aminosalicylate a procurement-critical decision dependent on specific research or formulation goals.

Superior Colonic Concentration of Active 5-ASA Compared to pH-Released Mesalamine Formulations

In a randomized, crossover trial with ulcerative colitis patients, Olsalazine administration resulted in significantly higher intraluminal colonic concentrations of the active therapeutic agent, 5-ASA, compared to equimolar doses of two different pH-dependent mesalamine formulations (Pentasa and Salofalk). Olsalazine achieved a mean 5-ASA concentration of 23.7 mmol/L, nearly doubling the concentrations achieved by the comparators.

Evidence DimensionMean Intraluminal Colonic 5-ASA Concentration
Target Compound Data23.7 (SEM 1.9) mmol/L
Comparator Or BaselinePentasa (mesalamine): 12.6 (SEM 2.2) mmol/L; Salofalk (mesalamine): 15.0 (SEM 2.0) mmol/L
Quantified Difference88% higher than Pentasa; 58% higher than Salofalk
ConditionsIn vivo study in 14 patients with inactive ulcerative colitis following seven days of treatment.

For research requiring maximal local anti-inflammatory activity in the colon, Olsalazine delivers a demonstrably higher concentration of the active compound than standard mesalamine formulations.

Reduced Systemic Absorption and Load Compared to Mesalamine

Olsalazine's prodrug design minimizes premature absorption in the upper GI tract, leading to a significantly lower systemic load of 5-ASA and its metabolite compared to mesalamine. In a crossover study, the mean plasma concentration of 5-ASA following olsalazine treatment was 1.2 µmol/L, which was over 6 times lower than that observed with mesalamine (8.0 µmol/L). Similarly, the urinary recovery of the total drug (5-ASA + Ac-5-ASA) was 23% for olsalazine versus 39% for mesalazine, indicating substantially less systemic absorption.

Evidence DimensionMean Plasma Concentration of 5-ASA
Target Compound Data1.2 (SEM 0.1) µmol/L
Comparator Or BaselineMesalamine: 8.0 (SEM 1.9) µmol/L
Quantified Difference85% lower systemic plasma concentration
ConditionsIn vivo open, randomized, crossover study in 15 patients with ulcerative colitis following 7 days of treatment.

This compound is the preferred choice for preclinical or clinical research models where minimizing systemic salicylate exposure and potential off-target effects, such as nephrotoxicity, is a critical experimental parameter.

Differentiated Physicochemical Properties: Handling and Formulation of Free Acid vs. Sodium Salt

Olsalazine (CAS 15722-48-2) is the free acid form, while the commonly used pharmaceutical version is Olsalazine Sodium (CAS 6054-98-4). The free acid is practically insoluble in ethanol, chloroform, and ether, while the sodium salt is soluble in water. Olsalazine free acid melts with decomposition at approximately 240°C. This distinction is critical for process chemistry and formulation development.

Evidence DimensionSolubility Profile
Target Compound DataOlsalazine (free acid): Sparingly soluble in water; practically insoluble in ethanol, ether.
Comparator Or BaselineOlsalazine Sodium: Soluble in water.
Quantified DifferenceQualitative difference in solubility based on salt form.
ConditionsStandard physicochemical property data.

Procurement of the free acid form is necessary for non-aqueous formulation studies, specific organic synthesis pathways, or when precise control over salt formation is required, whereas the sodium salt is selected for aqueous-based formulations and oral dosage forms.

Preclinical Models Requiring High, Colon-Specific 5-ASA Concentration

For in vivo models of colitis or other colonic diseases where the research objective is to maximize the local concentration of 5-ASA at the site of inflammation, Olsalazine is a superior choice. Its ability to deliver nearly double the concentration of the active compound compared to pH-dependent mesalamine formulations ensures a more potent and localized effect, essential for dose-response studies and efficacy models.

Studies Investigating Gut Microbiome-Activated Prodrugs

Olsalazine serves as an ideal model compound for research into colon-targeted drug delivery systems that rely on bacterial enzymatic activity. Its well-characterized azo-bond cleavage mechanism provides a reliable benchmark for developing or testing novel prodrugs, delivery vectors, or formulations activated by the gut microbiota.

Comparative Toxicology and Pharmacology Studies

When an experimental design requires the local effects of 5-ASA in the colon while minimizing confounding systemic salicylate exposure, Olsalazine is the appropriate tool. Its significantly lower systemic absorption compared to mesalamine makes it the compound of choice for isolating colon-specific actions or for safety studies comparing different 5-ASA delivery platforms.

Development of Non-Aqueous or Controlled-Release Formulations

Researchers and formulators working with non-aqueous solvents or developing novel solid-state formulations (e.g., polymer matrices, hot-melt extrusion) should procure Olsalazine free acid (CAS 15722-48-2). Its insolubility in common organic solvents and distinct thermal properties differentiate it from the water-soluble sodium salt, making it suitable for specific advanced formulation processes where water must be excluded.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

302.05388604 Da

Monoisotopic Mass

302.05388604 Da

Heavy Atom Count

22

LogP

2.3

Appearance

Solid powder

Melting Point

Sodium salt decomposes at 240 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ULS5I8J03O

Related CAS

6054-98-4 (di-hydrochloride salt)

Drug Indication

For the treatment of Inflammatory Bowel Disease and Ulcerative Colitis.

Livertox Summary

Mesalamine, also known as mesalazine and 5-aminosalicylate, is an orally available, antiinflammatory agent used for the treatment of ulcerative colitis to both induce and maintain remissions in disease. Mesalamine therapy has been associated with a low rate of serum enzyme elevations during therapy and with rare instances of clinically apparent acute liver injury.

Drug Classes

Gastrointestinal Agents

Pharmacology

Olsalazine is an anti-inflammatory drug used in the treatment of Inflammatory Bowel Disease and Ulcerative Colitis. Olsalazine reduces the bowel inflammation, diarrhea (stool frequency), rectal bleeding, and abdominal pain. Olsalazine is thought to work like balsalazide, delivering mesalazine or 5-aminosalicylic acid past the small intestine to the large intestine to act on the site of disease.
Olsalazine is a prodrug of mesalamine (5-Aminosalicylic acid; 5-ASA) with anti-inflammatory activity. Unabsorbed olsalazine passes through gastrointestinal tract and is cleaved by azoreductases, produced by microflora in colon, into 2 active molecules of 5-ASA. 5-ASA exerts its anti-inflammatory action locally by inhibiting cyclooxygenase and lipoxygenase activities, thereby reducing the production of prostaglandins and leukotrienes. In addition, mesalamine may act as a scavenger of reactive oxygen free radicals.

MeSH Pharmacological Classification

Gastrointestinal Agents

ATC Code

A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07E - Intestinal antiinflammatory agents
A07EC - Aminosalicylic acid and similar agents
A07EC03 - Olsalazine

Mechanism of Action

Orally administered olsalazine is converted to mesalamine which is thought to be the therapeutically active agent in the treatment of ulcerative colitis. The mechanism of action of mesalamine (and sulfasalazine) is unknown, but appears to be topical rather than systemic. Mucosal production of arachidonic acid (AA) metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways, i.e., leukotrienes (LTs) and hydroxyelcosatetraenoic acids (HETEs) is increased in patients with chronic inflammatory bowel disease, and it is possible that mesalamine diminishes inflammation by blocking cyclooxygenase and inhibiting prostaglandin (PG) production in the colon.

Other CAS

15722-48-2

Wikipedia

Olsalazine

Biological Half Life

Olsalazine has an elimination half-life of 0.9 hours, however, olsalazine-S has a half-life of 7 days.

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: El-Kawy OA, Ibrahim IT, Farah K. Technetium-99 m labeling and evaluation of olsalazine: a novel agent for ulcerative colitis imaging. J Labelled Comp Radiopharm. 2015 Jun 30;58(8):336-41. doi: 10.1002/jlcr.3306. Epub 2015 Jun 1. PubMed PMID: 26031480.
2: Méndez-Lucio O, Tran J, Medina-Franco JL, Meurice N, Muller M. Toward drug repurposing in epigenetics: olsalazine as a hypomethylating compound active in a cellular context. ChemMedChem. 2014 Mar;9(3):560-5. doi: 10.1002/cmdc.201300555. Epub 2014 Jan 31. PubMed PMID: 24482360.
3: Levine DJ, Runčevski T, Kapelewski MT, Keitz BK, Oktawiec J, Reed DA, Mason JA, Jiang HZ, Colwell KA, Legendre CM, FitzGerald SA, Long JR. Olsalazine-Based Metal-Organic Frameworks as Biocompatible Platforms for H2 Adsorption and Drug Delivery. J Am Chem Soc. 2016 Aug 17;138(32):10143-50. doi: 10.1021/jacs.6b03523. Epub 2016 Aug 3. PubMed PMID: 27486905.
4: Rao Y, Zheng F. Thrombocytopenia associated with 5-aminosalicylate prodrug, olsalazine: is the devil still there? Int J Clin Pharm. 2013 Aug;35(4):529-31. doi: 10.1007/s11096-013-9778-8. Epub 2013 Apr 27. PubMed PMID: 23625279.
5: Singer MV, Schmausser H, Schönfeld G. Efficacy and tolerability of olsalazine (dipentum) in the treatment of patients with ulcerative colitis--results of a field study. Hepatogastroenterology. 2006 May-Jun;53(69):317-21. PubMed PMID: 16795963.
6: Banda J, Lakshmanan R, Katepalli RB, Reddy Venati UK, Koppula R, Shiva Prasad VVS. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Jan 1;1008:1-10. doi: 10.1016/j.jchromb.2015.11.001. Epub 2015 Nov 4. PubMed PMID: 26606108.
7: Kruis W, Brandes JW, Schreiber S, Theuer D, Krakamp B, Schütz E, Otto P, Lorenz-Mayer H, Ewe K, Judmaier G. Olsalazine versus mesalazine in the treatment of mild to moderate ulcerative colitis. Aliment Pharmacol Ther. 1998 Aug;12(8):707-15. PubMed PMID: 9726382.
8: Martenson JA Jr, Hyland G, Moertel CG, Mailliard JA, O'Fallon JR, Collins RT, Morton RF, Tewfik HH, Moore RL, Frank AR, Urias RE, Deming RL. Olsalazine is contraindicated during pelvic radiation therapy: results of a double-blind, randomized clinical trial. Int J Radiat Oncol Biol Phys. 1996 May 1;35(2):299-303. PubMed PMID: 8635937.
9: Courtney MG, Nunes DP, Bergin CF, O'Driscoll M, Trimble V, Keeling PW, Weir DG. Randomised comparison of olsalazine and mesalazine in prevention of relapses in ulcerative colitis. Lancet. 1992 May 23;339(8804):1279-81. PubMed PMID: 1349676.
10: Miller LG, Hopkinson JM, Motil KJ, Corboy JE, Andersson S. Disposition of olsalazine and metabolites in breast milk. J Clin Pharmacol. 1993 Aug;33(8):703-6. PubMed PMID: 8408729.
11: Kruis W, Judmaier G, Kayasseh L, Stolte M, Theuer D, Scheurlen C, Hentschel E, Kratochvil P. Double-blind dose-finding study of olsalazine versus sulphasalazine as maintenance therapy for ulcerative colitis. Eur J Gastroenterol Hepatol. 1995 May;7(5):391-6. PubMed PMID: 7614099.
12: Zinberg J, Molinas S, Das KM. Double-blind placebo-controlled study of olsalazine in the treatment of ulcerative colitis. Am J Gastroenterol. 1990 May;85(5):562-6. PubMed PMID: 2337059.
13: Ferry GD, Kirschner BS, Grand RJ, Issenman RM, Griffiths AM, Vanderhoof JA, Fiedorek SC, Winter HS, Hassall EG, Watkins JB, et al. Olsalazine versus sulfasalazine in mild to moderate childhood ulcerative colitis: results of the Pediatric Gastroenterology Collaborative Research Group Clinical Trial. J Pediatr Gastroenterol Nutr. 1993 Jul;17(1):32-8. PubMed PMID: 8102399.
14: Nilsson A, Danielsson A, Löfberg R, Benno P, Bergman L, Fausa O, Florholmen J, Karvonen AL, Kildebo S, Kollberg B, et al. Olsalazine versus sulphasalazine for relapse prevention in ulcerative colitis: a multicenter study. Am J Gastroenterol. 1995 Mar;90(3):381-7. PubMed PMID: 7872274.
15: Segars LW, Gales BJ. Mesalamine and olsalazine: 5-aminosalicylic acid agents for the treatment of inflammatory bowel disease. Clin Pharm. 1992 Jun;11(6):514-28. Review. PubMed PMID: 1600685.
16: Vertzoni M, Carlsson A, Abrahamsson B, Goumas K, Reppas C. Degradation kinetics of metronidazole and olsalazine by bacteria in ascending colon and in feces of healthy adults. Int J Pharm. 2011 Jul 15;413(1-2):81-6. doi: 10.1016/j.ijpharm.2011.04.028. Epub 2011 Apr 22. PubMed PMID: 21540091.
17: Scheurlen C, Wedel S, Kruis W, Zwiebel FM, Allgayer H, Scholz R. Olsalazine-related diarrhoea: does rat intestine adapt in vivo? Scand J Gastroenterol. 1992 Apr;27(4):311-6. PubMed PMID: 1589709.
18: Wright JP, O'Keefe EA, Cuming L, Jaskiewicz K. Olsalazine in maintenance of clinical remission in patients with ulcerative colitis. Dig Dis Sci. 1993 Oct;38(10):1837-42. PubMed PMID: 8404404.
19: Meyers S, Sachar DB, Present DH, Janowitz HD. Olsalazine sodium in the treatment of ulcerative colitis among patients intolerant of sulfasalazine. A prospective, randomized, placebo-controlled, double-blind, dose-ranging clinical trial. Gastroenterology. 1987 Dec;93(6):1255-62. PubMed PMID: 2890550.
20: Wadworth AN, Fitton A. Olsalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease. Drugs. 1991 Apr;41(4):647-64. Review. PubMed PMID: 1711964.

Explore Compound Types